molecular formula C18H15FN2O3S2 B2494412 N'-(3-fluorophenyl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide CAS No. 2034478-16-3

N'-(3-fluorophenyl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2494412
CAS No.: 2034478-16-3
M. Wt: 390.45
InChI Key: ILTVBYHDSVHWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-(3-fluorophenyl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide features a central ethanediamide backbone substituted with a 3-fluorophenyl group and a 2-hydroxy-2,2-bis(thiophen-2-yl)ethyl moiety. Key structural attributes include:

  • 3-Fluorophenyl group: The fluorine atom introduces electronegativity, enhancing aromatic ring stability and influencing electronic properties.
  • Bis(thiophen-2-yl)ethyl group: The presence of two thiophene rings contributes to π-π stacking interactions and modulates solubility.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c19-12-4-1-5-13(10-12)21-17(23)16(22)20-11-18(24,14-6-2-8-25-14)15-7-3-9-26-15/h1-10,24H,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTVBYHDSVHWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluorophenyl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction begins with the preparation of an intermediate compound, often involving the reaction of 3-fluoroaniline with a suitable acylating agent to form an amide intermediate.

    Introduction of the hydroxyethyl group: The intermediate is then reacted with a hydroxyethylating agent, such as ethylene oxide, under basic conditions to introduce the hydroxyethyl group.

    Incorporation of thiophene rings:

Industrial Production Methods

Industrial production of N’-(3-fluorophenyl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluorophenyl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the amide bond, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N'-(3-fluorophenyl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide exhibit significant anticancer properties. For instance, a related compound showed high antimitotic activity against human tumor cells with mean GI50/TGI values of 15.72/50.68 μM when evaluated by the National Cancer Institute (NCI) . This suggests that the compound may inhibit cancer cell growth effectively.

Conductive Polymers

The thiophene moieties present in this compound make it a candidate for use in conductive polymers. Thiophene derivatives are widely studied for their electrical conductivity properties, which can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells .

Sensor Development

The unique chemical structure of this compound allows for potential applications in sensor technology. Thiophene-based compounds have been investigated for their ability to detect various analytes due to their electronic properties and sensitivity to environmental changes .

Synthetic Pathways

The synthesis of this compound involves multi-step reactions that typically include the formation of thiophene derivatives followed by functionalization with fluorinated phenyl groups. The characterization of the synthesized compound often employs techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structural integrity and purity .

Mechanism of Action

The mechanism of action of N’-(3-fluorophenyl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The presence of the fluorophenyl group and thiophene rings can enhance its binding affinity and specificity towards certain targets, such as kinases or ion channels.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Functional Groups Reported Properties/Uses References
Target Compound N'-(3-fluorophenyl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide Amides, fluorophenyl, hydroxyl, bis(thiophene) Inferred: Potential CNS activity due to thiophene/amide motifs; fluorophenyl may enhance metabolic stability. -
N-(3-Acetyl-2-thienyl)acetamides Thiophene ring with acetyl and acetamide substituents Amide, acetyl, thiophene Synthesized as intermediates for advanced thiophene chemistry; characterized via NMR, IR, and MS .
Beta-Hydroxythiofentanyl N-[1-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide Amide, hydroxyl, thiophene, piperidine Controlled opioid analgesic; thiophene substitution modulates receptor binding .
N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] Bis-thiophene carboxamide with methoxybenzyl groups Amide, thiophene, methoxybenzyl Patent example with potential applications in polymer or pharmaceutical chemistry .
(2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide Hydroxyethyl-thiophene with tetrahydronaphthalene Amine oxide, hydroxyl, thiophene Pharmacopeial compound with possible CNS or cardiovascular activity .

Key Structural and Functional Differences

Thiophene Substitution: The target compound’s bis(thiophen-2-yl) group distinguishes it from mono-thiophene analogs (e.g., N-(3-acetyl-2-thienyl)acetamides ). In contrast, Beta-hydroxythiofentanyl uses a single thiophene but pairs it with a piperidine ring for opioid activity.

Fluorophenyl vs. Other Aromatic Groups: The 3-fluorophenyl group in the target compound contrasts with methoxybenzyl (e.g., ) or phenyl groups (e.g., Beta-hydroxythiofentanyl ). Fluorine’s electronegativity may reduce metabolic degradation compared to non-fluorinated analogs.

Hydroxyl Group Placement :

  • The hydroxyl group in the target compound is part of a 2-hydroxyethyl bridge, similar to Beta-hydroxythiofentanyl’s 2-hydroxy-2-thienylethyl moiety . This feature likely influences solubility and hydrogen-bonding interactions.

Amide Linkages: The ethanediamide core provides two amide bonds, unlike mono-amide structures (e.g., N-(3-acetyl-2-thienyl)acetamides ). This could increase rigidity or enable dual binding interactions in biological targets.

Inferred Pharmacological and Physicochemical Properties

  • Lipophilicity : The bis(thiophene) and fluorophenyl groups suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Metabolic Stability : Fluorine substitution may reduce cytochrome P450-mediated oxidation, as seen in fluorinated pharmaceuticals .
  • Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via amidation or nucleophilic substitution, suggesting feasible routes for the target compound.

Biological Activity

N'-(3-fluorophenyl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C₁₈H₁₅FN₂O₃S₂
Molecular Weight 390.5 g/mol
CAS Number 2034478-16-3

The presence of thiophene rings in its structure suggests potential interactions with biological macromolecules, which may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation of thiophene derivatives with ethanediamide precursors. A common method includes the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to yield aminothiophene derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thiophene moieties can facilitate binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxyethyl group enhances solubility and bioavailability, which is crucial for effective cellular uptake.

Antioxidant Activity

Studies have indicated that compounds containing thiophene rings exhibit significant antioxidant properties. The antioxidant capacity is essential for mitigating oxidative stress in biological systems, which is linked to various diseases .

Antimicrobial Properties

Research has shown that thiophene derivatives possess antimicrobial activity against a range of pathogens. This compound's structural features may contribute to its efficacy against bacterial strains, making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Antioxidant Study : A study assessed the antioxidant potential of thiophene derivatives similar to this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .
  • Antimicrobial Efficacy : Another investigation evaluated the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that modifications in the thiophene structure could enhance antimicrobial potency.

Q & A

Q. What are the key structural features of N'-(3-fluorophenyl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide, and how do they influence reactivity?

The compound contains a fluorophenyl group, two thiophene rings, and an ethanediamide backbone. The fluorine atom enhances electrophilic aromatic substitution reactivity, while the thiophene rings contribute to π-stacking interactions and redox activity. The hydroxyl group enables hydrogen bonding, critical for solubility and biological interactions. Computational studies (e.g., density-functional theory) can predict reactive sites by analyzing electron density distributions .

Q. What synthetic strategies are recommended for this compound?

Multi-step synthesis is typical:

  • Step 1 : Condensation of 3-fluoroaniline with oxalyl chloride to form the ethanediamide core.
  • Step 2 : Coupling with 2-hydroxy-2,2-bis(thiophen-2-yl)ethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How can researchers assess its stability under experimental conditions?

Stability studies should include:

  • pH stability : Incubate in buffers (pH 3–9) at 37°C for 24h; monitor degradation via LC-MS.
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental binding affinity data?

Discrepancies in receptor-binding assays (e.g., IC₅₀ values) may arise from conformational flexibility. Use molecular dynamics (MD) simulations to model ligand-receptor interactions over 100 ns trajectories. Pair with hybrid DFT (e.g., B3LYP/6-311+G(d,p)) to calculate binding energies and identify dominant conformers . Validate with NMR titration experiments .

Q. What experimental designs optimize yield in large-scale synthesis?

  • Reactor type : Continuous flow reactors reduce side reactions (e.g., thiophene oxidation) by minimizing residence time .
  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .
  • Catalyst screening : Test Pd/C vs. Ni-based catalysts for Suzuki-Miyaura coupling of thiophene derivatives; quantify yields via GC-MS .

Q. How does the compound’s degradation profile impact pharmacological activity?

Degradation under acidic conditions (e.g., simulated gastric fluid) produces 3-fluoroaniline and thiophene-derived byproducts. Use accelerated stability testing (40°C/75% RH for 6 months) to correlate degradation kinetics with loss of bioactivity (e.g., antimicrobial IC₅₀ shifts). Mitigate via microencapsulation with PLGA polymers .

Methodological Considerations

Q. Which analytical techniques best characterize this compound?

  • Structural elucidation : ¹H/¹³C NMR (confirm amide protons at δ 8.2–8.5 ppm and thiophene protons at δ 6.8–7.1 ppm) .
  • Mass accuracy : High-resolution MS (HRMS) with ESI+ mode; expected [M+H]⁺ = ~447.08 Da .
  • Crystallography : Grow single crystals in ethanol/water (70:30) for X-ray diffraction to resolve stereochemistry .

Q. How to design dose-response studies for toxicity evaluation?

  • In vitro : Test HepG2 cells (24–72h exposure) with concentrations 0.1–100 µM; calculate LD₅₀ via MTT assay.
  • In vivo : Use zebrafish embryos (OECD TG 236) at 1–50 µM; monitor teratogenicity (e.g., yolk sac edema) .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile?

Discrepancies arise from solvent polarity and aggregation. Measure solubility in DMSO, PBS, and ethanol using nephelometry. For low solubility (<1 mg/mL), employ co-solvents (e.g., PEG 400) or nanoformulation (liposomes) .

Q. Divergent biological activity across cell lines: Mechanistic insights?

Differential uptake (e.g., P-glycoprotein efflux in resistant lines) may explain variability. Use fluorescent analogs (e.g., BODIPY-labeled) with confocal microscopy to visualize intracellular distribution. Pair with ABC transporter inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.